molecular formula C17H11Cl2FN2O3S B2919704 Methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate CAS No. 1005724-35-5

Methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate

Cat. No. B2919704
CAS RN: 1005724-35-5
M. Wt: 413.24
InChI Key: DDPXZCASYJHPFZ-FXBPSFAMSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the condensation of 2,5-dichlorobenzoyl chloride with 6-fluoro-1,3-benzothiazole-2-amine . The resulting intermediate is then reacted with methyl acetate , leading to the formation of Methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate .


Molecular Structure Analysis

The molecular formula of this compound is C₁₇H₁₁Cl₂FN₂O₃S , with an average mass of 413.250 Da . The monoisotopic mass is approximately 411.985138 Da . You can visualize its structure on ChemSpider here .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research has been conducted on benzothiazolinone acetamide analogs, focusing on their spectroscopic and quantum mechanical properties. These studies include vibrational spectra and electronic properties analysis, highlighting the potential of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs). Their light-harvesting efficiency (LHE) and free energy of electron injection make them suitable for photovoltaic applications. Additionally, their nonlinear optical (NLO) activity and molecular docking with Cyclooxygenase 1 (COX1) indicate possible biomedical applications (Mary et al., 2020).

Novel Aldose Reductase Inhibitors

A series of iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated for their inhibitory effects on aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes implicated in diabetic complications. The derivatives exhibited significant inhibitory potency, suggesting their potential as novel drugs for treating diabetic complications (Ali et al., 2012).

Synthesis of Oxadiazoles with Benzothiazolylthiol Grouping

Research has explored the synthesis of 1,3,4-oxadiazoles containing benzothiazolylthiol groupings. These compounds were synthesized through various chemical reactions, indicating the versatility of benzothiazolyl compounds in chemical synthesis (Kelarev et al., 2000).

Antimicrobial and Antitumor Activities

Studies have been conducted on benzothiazole-imino-benzoic acid ligands and their metal complexes, showing good antimicrobial activity against various bacterial strains. This highlights the potential of benzothiazole derivatives in developing new antimicrobial agents (Mishra et al., 2019). Additionally, fluorinated benzothiazolo imidazole compounds have shown promising antimycobacterial activity, further supporting the medicinal application of these compounds (Sathe et al., 2011).

properties

IUPAC Name

methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2O3S/c1-25-15(23)8-22-13-5-3-10(20)7-14(13)26-17(22)21-16(24)11-6-9(18)2-4-12(11)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPXZCASYJHPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate

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